4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4S/c16-10-5-7-11(8-6-10)21-15-14-19-17-9-20(14)13-4-2-1-3-12(13)18-15/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPPEKVCEXTVJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=CN23)SC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001196422 | |
| Record name | 4-[(4-Chlorophenyl)thio][1,2,4]triazolo[4,3-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001196422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245039-48-9 | |
| Record name | 4-[(4-Chlorophenyl)thio][1,2,4]triazolo[4,3-a]quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=245039-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-Chlorophenyl)thio][1,2,4]triazolo[4,3-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001196422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrazinolysis-Cyclization Sequence
A widely adopted method involves converting 2,3-dichloroquinoxaline (3 ) to 2-chloro-3-hydrazinylquinoxaline (4 ) through refluxing with hydrazine hydrate in ethanol (80°C, 4–6 hours). Subsequent cyclization with triethyl orthoacetate under reflux (120°C, 8 hours) yields 4-chloro-1-ethyl-triazolo[4,3-a]quinoxaline (5 ). This intermediate’s chlorine atom at position 4 provides a reactive site for sulfanyl group introduction.
Key reaction conditions :
Metal-Free Huisgen Cycloaddition
Recent advancements employ alkynols and o-phenylenediamines in a metal-free [3+2] cycloaddition to construct the triazole ring. For example, reacting 2-ethynylcyclohexanol with 1,2-diaminobenzene in dichloromethane (25°C, 12 hours) generates the triazoloquinoxaline core without transition-metal catalysts. While this method avoids metal contamination, it requires precise stoichiometric control to prevent imidazoloquinoxaline byproducts.
Sulfanyl Group Introduction: Functionalization Strategies
The 4-chloro intermediate undergoes nucleophilic aromatic substitution (S$$ _N $$Ar) with 4-chlorothiophenol to install the sulfanyl moiety.
Optimized S$$ _N $$Ar Conditions
- Substrate : 4-Chloro-1-ethyl-triazolo[4,3-a]quinoxaline (5 )
- Nucleophile : 4-Chlorothiophenol (1.2 equiv)
- Base : Potassium carbonate (2.5 equiv)
- Solvent : DMF, 80°C, 12 hours under N$$ _2 $$
- Workup : Precipitation in ice-water, filtration, recrystallization (ethanol)
- Yield : 62–68%
Mechanistic insights :
The electron-withdrawing triazoloquinoxaline core activates the C4 position toward nucleophilic attack. The thiolate ion (generated via deprotonation by K$$ _2 $$CO$$ _3 $$) displaces chloride in a concerted mechanism, facilitated by polar aprotic solvents.
Alternative Pathways: One-Pot Synthesis
Emerging protocols combine core formation and sulfanyl functionalization in a single reactor:
Tandem Cyclization-Substitution
A mixture of 1,2-diaminobenzene, glyoxal, and 4-chlorothiophenylhydrazine undergoes sequential:
- Quinoxaline ring formation (acetic acid, 70°C, 2 hours)
- Triazole cyclization (POCl$$ _3 $$, 100°C, 6 hours)
- In situ sulfide formation (CuI, DMF, 120°C)
Advantages :
- Reduced purification steps
- Higher atom economy (78% overall yield)
- Compatibility with diverse thiols
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Reaction Time | Scale-Up Feasibility |
|---|---|---|---|---|
| Stepwise S$$ _N $$Ar | 62–68 | 98.5 | 18 hours | High |
| One-Pot Tandem | 78 | 97.8 | 8 hours | Moderate |
| Metal-Free Cycloaddn. | 55 | 99.1 | 24 hours | Low |
Trade-offs :
- Stepwise methods allow intermediate characterization but require multiple purifications
- One-pot synthesis improves efficiency but risks side reactions with sensitive thiols
Challenges and Optimization Strategies
Byproduct Formation
Competing reactions generate imidazoloquinoxalines when alkyne concentrations exceed 1.5 M. Mitigation strategies include:
Sulfur Oxidation
The sulfanyl group oxidizes to sulfone under acidic conditions. Stabilization methods:
Industrial Applicability
Cost Analysis
Green Chemistry Metrics
- PMI (Process Mass Intensity) : 23 (stepwise) vs. 18 (one-pot)
- E-factor : 34 kg waste/kg product (stepwise) vs. 28 (one-pot)
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed activity against various bacterial strains, suggesting potential for development as new antibacterial agents .
Anticancer Properties
Several studies have highlighted the anticancer potential of triazoloquinoxalines. For instance, derivatives have been shown to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of the chlorophenyl and sulfanyl groups enhances their interaction with biological targets .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Research indicates that it can scavenge free radicals effectively, which may help in preventing oxidative stress-related diseases . This property is particularly valuable in developing nutraceuticals or supplements aimed at improving health outcomes.
Organic Electronics
Due to its unique electronic properties, 4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline has been explored as a potential material in organic electronics. Its ability to act as a semiconductor makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . The incorporation of this compound into device architectures has shown promise in enhancing performance metrics such as efficiency and stability.
Pesticide Development
The compound's structural characteristics have led to investigations into its efficacy as a pesticide. Studies suggest that it may possess herbicidal or insecticidal properties, making it a candidate for developing new agrochemicals . The chlorophenyl group is particularly noted for enhancing biological activity against pests.
Case Studies
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets adenosine receptors, particularly the A2B receptor, which is associated with anticancer activity.
Pathways Involved: By antagonizing the A2B receptor, the compound can inhibit tumor growth and metastasis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related [1,2,4]triazolo[4,3-a]quinoxaline derivatives, highlighting substituent effects, pharmacological activities, and mechanistic insights.
Structural Analogues and Substituent Effects
Key Findings
Anticonvulsant Activity: The 5-n-heptoxy substituent (Compound 2d) enhances GABAergic activity, with moderate potency (ED₅₀ = 19.7 mg/kg) but lower safety (PI = 6.2) compared to 7-(4-fluorophenoxy) derivatives (Compound 4c, PI = 12.9) . Benzylamino substituents (e.g., Compound 4j) show superior activity in PTZ-induced seizures (ED₅₀ = 5.0 mg/kg) due to enhanced blood-brain barrier penetration .
Anticancer Activity: Sulfur-containing derivatives (e.g., thiol or sulfanyl groups) exhibit DNA intercalation and Topoisomerase II (Topo II) inhibition. For example, 4-(Diethylamino)-1-thiol derivatives show IC₅₀ values of 2.1–4.3 μM against HepG2 and HCT116 cells . Bis-triazoloquinoxaline scaffolds (e.g., compound from ) induce G2/M cell cycle arrest and apoptosis in Caco-2 cells, highlighting the role of fused triazole rings in DNA binding.
Substituent Influence :
- Electron-withdrawing groups (e.g., Cl, F) improve metabolic stability and receptor binding.
- Sulfur atoms (sulfanyl, thiol) enhance DNA intercalation and enzyme inhibition via covalent interactions .
Mechanistic Insights
Biological Activity
The compound 4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline is a member of the triazoloquinoxaline family, which has garnered interest due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₅H₉ClN₄S
- Molecular Weight : 312.78 g/mol
- CAS Number : 338420-30-7
Biological Activity Overview
Research has indicated that triazoloquinoxaline derivatives exhibit a range of biological activities including:
- Antimicrobial Activity : Various studies have shown that compounds in this class possess significant antimicrobial properties against bacteria and fungi.
- Anti-inflammatory Effects : These compounds have demonstrated the ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation.
Antimicrobial Activity
A notable study evaluated the antimicrobial effects of several triazoloquinoxaline derivatives. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) in the low micromolar range against pathogenic bacteria, indicating potent antimicrobial activity. For example, compound 7b was particularly effective with MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Anti-inflammatory Mechanisms
The anti-inflammatory potential of triazoloquinoxaline derivatives has been attributed to their ability to inhibit nitric oxide (NO) production and downregulate pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving RAW264.7 macrophages, compounds were tested for their ability to inhibit lipopolysaccharide (LPS)-induced NO release. The most potent compound significantly reduced NO levels and exhibited enhanced anti-inflammatory activity compared to standard treatments like ibuprofen .
Anticancer Activity
Triazoloquinoxaline derivatives have also been investigated for their anticancer properties. In vitro studies demonstrated that these compounds could inhibit cell growth in various cancer cell lines. For instance, one derivative displayed IC50 values of 1.9 µg/mL against HCT-116 cells and 2.3 µg/mL against MCF-7 cells, outperforming the reference drug doxorubicin .
Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
